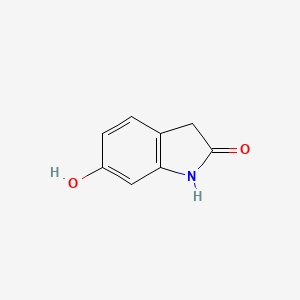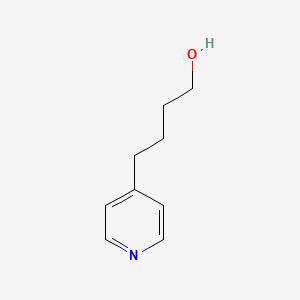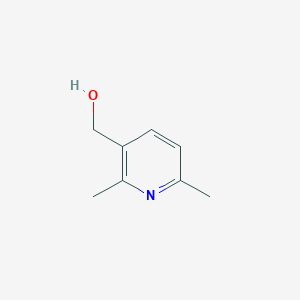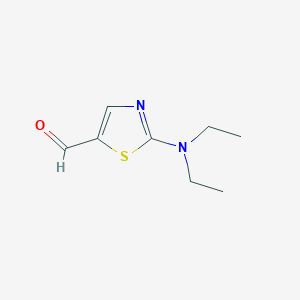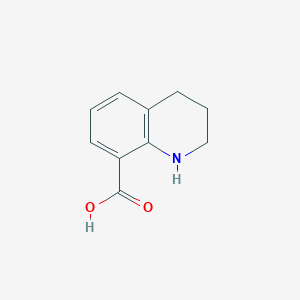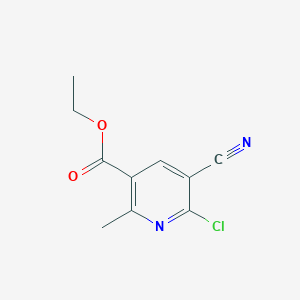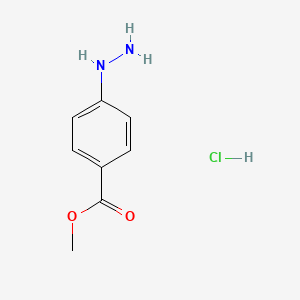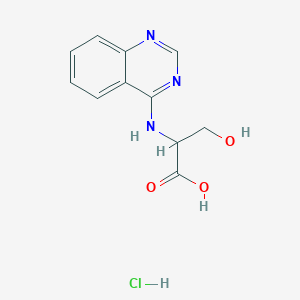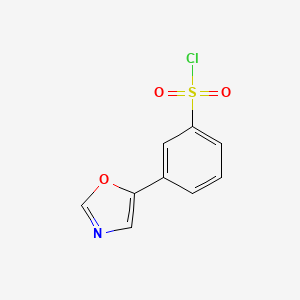![molecular formula C13H11F3N2O2 B1304226 1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde CAS No. 109925-28-2](/img/structure/B1304226.png)
1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde is a chemical compound with the CAS Number: 109925-28-2 . It has a molecular weight of 284.24 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C13H11F3N2O2/c1-8-11(7-19)12(18(2)17-8)20-10-5-3-4-9(6-10)13(14,15)16/h3-7H,1-2H3 . This indicates that the compound contains carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.Physical And Chemical Properties Analysis
This compound has a melting point range of 84 - 86 degrees Celsius . It is a solid in its physical form .Aplicaciones Científicas De Investigación
Heterocyclic Scaffold Importance
A substantial portion of naturally occurring compounds, pharmaceuticals, and drug-candidate molecules incorporate heterocyclic scaffolds, highlighting the significance of tetrahydrobenzo[b]pyrans. The synthesis of these heterocyclic compounds using various organocatalysts represents a critical area of study, particularly through the three-component condensation of dimedone, aldehydes, and malononitrile. This approach underscores the utility of 1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde and related compounds in constructing valuable heterocycles within organic chemistry and pharmacology (Kiyani, 2018).
Bioactive Heterocyclic Compounds Synthesis
The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, including derivatives of 1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde, is pivotal for generating a wide array of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and more. This synthetic versatility offers a pathway for exploring innovative transformations and applications in the synthesis of heterocycles and dyes, demonstrating the compound's role in facilitating mild reaction conditions for generating diverse heterocyclic frameworks (Gomaa & Ali, 2020).
Antifungal Pharmacophore Development
Research into the chemical combat against Fusarium oxysporum, responsible for Bayoud disease in date palms, has leveraged the structural features of compounds like 1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde. These studies have identified antifungal pharmacophore sites, contributing to the development of more effective antifungal agents. The exploration of structure–activity relationships (SAR) provides insights into designing targeted molecules with enhanced biological activity against specific fungal pathogens (Kaddouri et al., 2022).
Pyrazole Heterocycles in Medicinal Chemistry
The pyrazole moiety, often found in compounds like 1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde, plays a crucial role in medicinal chemistry. Pyrazoles are integral to a wide range of biologically active compounds, serving as a template for both combinatorial and medicinal chemistry. Their synthesis and incorporation into diverse heterocyclic systems have opened avenues for developing new therapeutic agents across various biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects (Dar & Shamsuzzaman, 2015).
Safety and Hazards
Direcciones Futuras
While specific future directions for this compound are not available, it’s worth noting that compounds with trifluoromethyl groups are of significant interest in various fields, including agrochemicals, pharmaceuticals, and functional materials . Therefore, it’s plausible that future research could explore the potential applications of this compound in these areas.
Mecanismo De Acción
Pharmacokinetics
It is known that the compound is a solid at room temperature . Its solubility in water and organic solvents, as well as its stability, could influence its bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect how a compound interacts with its targets and its overall effectiveness. For 1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde, it is recommended to store the compound at 2-8°C .
Propiedades
IUPAC Name |
1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-8-11(7-19)12(18(2)17-8)20-10-5-3-4-9(6-10)13(14,15)16/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGWMDGJMIQAFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)OC2=CC=CC(=C2)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382376 |
Source


|
| Record name | 1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde | |
CAS RN |
109925-28-2 |
Source


|
| Record name | 1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

